molecular formula C14H16N4O3S B7750038 MFCD06640410

MFCD06640410

Cat. No.: B7750038
M. Wt: 320.37 g/mol
InChI Key: ACUAPJZISLDOQO-UHFFFAOYSA-N
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Description

For instance, CAS 905306-69-6 (MDL: MFCD10697534) shares similarities in molecular architecture, such as pyridine-derived frameworks and methoxy/amine functional groups . Key properties of such compounds include:

  • Molecular formula: C₇H₁₀N₂O
  • Molecular weight: 138.17 g/mol
  • Solubility: High aqueous solubility (0.24 mg/mL) and "water-like" miscibility
  • Hazard profile: Classified as a warning-level compound (H315-H319-H335) due to skin/eye irritation and respiratory sensitivity risks .

Properties

IUPAC Name

5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-8-10-13(22-11(8)12(15)20)16-7-18(14(10)21)6-9(19)17-4-2-3-5-17/h7H,2-6H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUAPJZISLDOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06640410” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Formation: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Transformation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Isolation and Purification: The product is isolated and purified using industrial-scale techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

“MFCD06640410” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

“MFCD06640410” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD06640410” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarities

  • Pyridine Derivatives : CAS 905306-69-6 and its analogs (e.g., (4-methoxypyridin-2-yl)methanamine) share a pyridine core with methoxy substituents, enabling hydrogen bonding and π-π stacking interactions .
  • Boron-Containing Analogs : CAS 1046861-20-4 incorporates a boronic acid group, which is functionally distinct but shares similarities in aromatic ring systems .

Functional Differences

  • Synthetic Efficiency : CAS 1761-61-1 achieves a 98% yield via green chemistry methods, outperforming the 69% yield of CAS 905306-69-6 .

Pharmacological Potential

  • CAS 905306-69-6 : High solubility and GI absorption position it as a candidate for hydrophilic drug delivery systems .
  • CAS 1046861-20-4 : BBB penetration and boronic acid functionality suggest utility in boron neutron capture therapy (BNCT) or protease inhibition .

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